molecular formula C9H15N3 B13102579 5-Isopropyl-4,6-dimethylpyrimidin-2-amine

5-Isopropyl-4,6-dimethylpyrimidin-2-amine

Cat. No.: B13102579
M. Wt: 165.24 g/mol
InChI Key: LXYUIKJONCWFOB-UHFFFAOYSA-N
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Description

5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological significance and are found in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4,6-dimethyl-5-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-5(2)8-6(3)11-9(10)12-7(8)4/h5H,1-4H3,(H2,10,11,12)

InChI Key

LXYUIKJONCWFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(C)C

Origin of Product

United States

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